4-Butoxy-4'-methylbiphenyl-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Butoxy-4’-methylbiphenyl-3-carbaldehyde is an organic compound with the molecular formula C18H20O2. It is a biphenyl derivative, characterized by the presence of a butoxy group and a methyl group on the biphenyl ring, along with an aldehyde functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butoxy-4’-methylbiphenyl-3-carbaldehyde typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst.
Introduction of the Butoxy Group: The butoxy group can be introduced through an etherification reaction, where a suitable butylating agent reacts with a hydroxyl group on the biphenyl ring.
Introduction of the Methyl Group: The methyl group can be introduced through a Friedel-Crafts alkylation reaction, where a methylating agent reacts with the biphenyl ring in the presence of a Lewis acid catalyst.
Introduction of the Aldehyde Group: The aldehyde group can be introduced through a formylation reaction, such as the Vilsmeier-Haack reaction, where a formylating agent reacts with the biphenyl ring in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production methods for 4-Butoxy-4’-methylbiphenyl-3-carbaldehyde typically involve large-scale versions of the synthetic routes described above. These methods are optimized for efficiency, yield, and cost-effectiveness, often involving continuous flow reactors and automated processes to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-Butoxy-4’-methylbiphenyl-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
Oxidation: 4-Butoxy-4’-methylbiphenyl-3-carboxylic acid
Reduction: 4-Butoxy-4’-methylbiphenyl-3-methanol
Substitution: Various substituted biphenyl derivatives depending on the reagents used.
Scientific Research Applications
4-Butoxy-4’-methylbiphenyl-3-carbaldehyde has a wide range of scientific research applications, including:
Biology: Studied for its potential biological activity, including its interactions with various enzymes and receptors.
Industry: Utilized in the production of specialty chemicals, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 4-Butoxy-4’-methylbiphenyl-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. Additionally, the butoxy and methyl groups can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.
Comparison with Similar Compounds
4-Butoxy-4’-methylbiphenyl-3-carbaldehyde can be compared with other similar compounds, such as:
4-Butoxy-4’-methylbiphenyl-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
4-Butoxy-4’-methylbiphenyl-3-methanol: Similar structure but with a primary alcohol group instead of an aldehyde group.
4-Butoxy-4’-methylbiphenyl: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
The uniqueness of 4-Butoxy-4’-methylbiphenyl-3-carbaldehyde lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound for scientific research .
Properties
IUPAC Name |
2-butoxy-5-(4-methylphenyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O2/c1-3-4-11-20-18-10-9-16(12-17(18)13-19)15-7-5-14(2)6-8-15/h5-10,12-13H,3-4,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMKHUUIWHQTONO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C2=CC=C(C=C2)C)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.